molecular formula C9H7NO4 B100980 2-(4-Nitrophenyl)malonaldehyde CAS No. 18915-53-2

2-(4-Nitrophenyl)malonaldehyde

Cat. No. B100980
CAS RN: 18915-53-2
M. Wt: 193.16 g/mol
InChI Key: AXZKOZLDEWIJPX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)malonaldehyde is a compound that can be associated with the broader class of aldehydes formed during lipid peroxidation, a process that often occurs in response to oxidative stress in biological systems. These aldehydes, including malonaldehyde and its derivatives, are highly reactive and can act as toxic messengers, propagating and amplifying initial free radical events within the body .

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been reported to proceed via the condensation of Meldrum's acid and 4-nitrobenzaldehyde. This reaction is followed by a smooth interaction with alkyl isocyanides in the presence of alcohols, leading to the formation of the desired products in excellent yield . This method provides a useful synthetic route to highly functionalized amidodiesters, which are structurally related to 2-(4-Nitrophenyl)malonaldehyde.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(4-Nitrophenyl)malonaldehyde is not detailed in the provided papers, the general structure of malonaldehyde derivatives can be inferred. These compounds typically contain a malonaldehyde core, which is a 1,3-dicarbonyl compound, substituted with various functional groups that can significantly alter their reactivity and interaction with biomolecules .

Chemical Reactions Analysis

The reactivity of malonaldehyde and its derivatives, including 2-(4-Nitrophenyl)malonaldehyde, involves their reactions with biomolecules such as amino acids, proteins, and nucleic acid bases. These interactions can lead to various biological activities, including cytotoxicity, genotoxicity, and effects on cell proliferation and gene expression. The presence of the nitro group in the 4-position of the phenyl ring in 2-(4-Nitrophenyl)malonaldehyde would likely contribute to its electrophilic character and potentially enhance its reactivity towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde can be extrapolated from the general properties of malonaldehyde and its derivatives. These compounds are typically characterized by their high reactivity due to the presence of the aldehyde group and the ability to form adducts with various biomolecules. The nitro group in 2-(4-Nitrophenyl)malonaldehyde would contribute to its acidity and potentially affect its solubility and stability. The methods for the determination of these aldehydes in biological systems are also an important aspect of their chemical properties analysis .

Scientific Research Applications

Atmospheric Presence and Formation Mechanisms

2-(4-Nitrophenyl)malonaldehyde, as part of the broader nitrophenols category, is significant in atmospheric chemistry. Nitrophenols, including derivatives like 4-nitrophenol, result from combustion processes, pesticide hydrolysis, and secondary atmospheric reactions. These compounds undergo atmospheric nitration through gas and liquid phase reactions involving phenol and nitrogen oxides. The environmental persistence and transformation of nitrophenols are influenced by their interaction with atmospheric radicals, highlighting the need for further research to fully understand their lifecycle and impact (Harrison et al., 2005).

Analytical Techniques for Detection and Quantification

Analytical methodologies for detecting malonaldehyde, a product of lipid peroxidation, have evolved significantly. While spectrophotometric techniques like the thiobarbituric acid (TBA) assay have been popular for simplicity, high-performance liquid and gas chromatographic methods offer improved specificity and sensitivity. These advancements facilitate accurate quantification of malonaldehyde in various tissues, essential for understanding oxidative stress mechanisms (Raharjo & Sofos, 1993).

Photoprotective Applications

The chemical structure of nitrophenyl compounds, including 2-(4-Nitrophenyl)malonaldehyde, has been explored for applications in photosensitive protecting groups. These groups play a critical role in synthetic chemistry by enabling selective activation and deactivation of functional groups in response to light, promising advancements in the development of light-responsive materials and drugs (Amit et al., 1974).

Environmental Degradation and Toxicology

Understanding the degradation pathways of pharmaceuticals and herbicides in the environment is crucial for assessing their ecological impact. Studies on compounds like acetaminophen have revealed complex degradation mechanisms leading to various by-products, some of which may have mutagenic potential. Similar investigations into the environmental fate of 2-(4-Nitrophenyl)malonaldehyde derivatives could illuminate their persistence and toxicological risks, guiding the development of strategies for minimizing environmental exposure (Qutob et al., 2022).

properties

IUPAC Name

2-(4-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKOZLDEWIJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508158
Record name (4-Nitrophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)malonaldehyde

CAS RN

18915-53-2
Record name (4-Nitrophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)malonaldehyde
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